molecular formula C31H39FN6O6S2 B2602204 SIRT5 inhibitor

SIRT5 inhibitor

Cat. No.: B2602204
M. Wt: 674.8 g/mol
InChI Key: NEJMWPNVCQYZKG-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sirtuin 5 inhibitors are compounds that specifically inhibit the activity of Sirtuin 5, a member of the sirtuin family of NAD±dependent deacetylases. Sirtuin 5 is involved in various physiological processes, including metabolism, stress response, and aging. The inhibition of Sirtuin 5 has been linked to potential therapeutic applications in cancer, diabetes, cardiovascular diseases, obesity, neurodegenerative disorders, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sirtuin 5 inhibitors often involves the modification of known sirtuin inhibitors to enhance selectivity and potency. For example, several new 9-substituted norharmane derivatives have been studied as Sirtuin 5 inhibitors . The synthetic routes typically involve multi-step organic synthesis, including reactions such as alkylation, acylation, and cyclization. Reaction conditions vary depending on the specific inhibitor being synthesized but generally involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of Sirtuin 5 inhibitors involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sirtuin 5 inhibitors undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis of Sirtuin 5 inhibitors include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels.

Major Products Formed

The major products formed from these reactions are typically the desired Sirtuin 5 inhibitors, along with by-products that need to be separated and purified. The final inhibitors are characterized by their ability to selectively inhibit Sirtuin 5 activity, often measured using biochemical assays.

Scientific Research Applications

Sirtuin 5 inhibitors have a wide range of scientific research applications, including:

Mechanism of Action

Sirtuin 5 inhibitors exert their effects by binding to the active site of Sirtuin 5, preventing it from catalyzing the deacetylation of its substrates. This inhibition disrupts the normal function of Sirtuin 5, leading to changes in cellular processes regulated by this enzyme. The molecular targets and pathways involved include the regulation of metabolic enzymes, stress response proteins, and other key cellular regulators .

Comparison with Similar Compounds

Sirtuin 5 inhibitors are unique in their selectivity for Sirtuin 5 compared to other sirtuin family members. Similar compounds include inhibitors of Sirtuin 1, Sirtuin 2, Sirtuin 3, Sirtuin 4, Sirtuin 6, and Sirtuin 7. Each of these inhibitors has distinct selectivity and potency profiles, making them suitable for different research and therapeutic applications .

List of Similar Compounds

  • Sirtuin 1 inhibitors
  • Sirtuin 2 inhibitors
  • Sirtuin 3 inhibitors
  • Sirtuin 4 inhibitors
  • Sirtuin 6 inhibitors
  • Sirtuin 7 inhibitors

Sirtuin 5 inhibitors stand out due to their ability to specifically target Sirtuin 5, offering potential advantages in therapeutic applications where selective inhibition of this enzyme is desired.

Properties

IUPAC Name

3-[[(5S)-6-[[(2S)-1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)/t26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMWPNVCQYZKG-SVBPBHIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39FN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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